molecular formula C19H19ClN2O6 B4299102 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid

3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid

Cat. No. B4299102
M. Wt: 406.8 g/mol
InChI Key: OYKBAAQGEPXQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid, also known as CNPA, is a chemical compound that has been widely used in scientific research. CNPA is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.

Mechanism of Action

3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is a selective inhibitor of COX-2, which means that it specifically targets this enzyme and not COX-1, another enzyme involved in the production of prostaglandins. COX-2 is induced in response to inflammation, and its inhibition by 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid leads to a decrease in the production of inflammatory prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and inflammatory bowel disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to have neuroprotective effects in animal models of Alzheimer's disease and to reduce the risk of cardiovascular diseases by inhibiting platelet aggregation.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is its selectivity for COX-2, which makes it a useful tool for studying the role of this enzyme in various physiological and pathological conditions. However, one of the limitations of 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is its low solubility in water, which can make it difficult to administer in vivo. 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid also has a short half-life, which requires frequent dosing in animal studies.

Future Directions

There are several future directions for the use of 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid in scientific research. One direction is the development of more potent and selective COX-2 inhibitors based on the structure of 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid. Another direction is the use of 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid in combination with other drugs to enhance its therapeutic effects. Finally, the use of 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid in clinical trials for the treatment of various inflammatory and cancerous conditions should be explored.

Scientific Research Applications

3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been widely used in scientific research to study the role of COX-2 in various physiological and pathological conditions. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis, inflammatory bowel disease, and cancer. 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has also been used to study the role of COX-2 in the development of Alzheimer's disease and cardiovascular diseases.

properties

IUPAC Name

3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O6/c1-2-9-28-14-6-3-12(4-7-14)17(11-18(23)24)21-19(25)15-8-5-13(22(26)27)10-16(15)20/h3-8,10,17H,2,9,11H2,1H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKBAAQGEPXQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Chloro-4-nitrophenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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